Sulfo-Cy5 Diacid Potassium Salt: A Comprehensive Technical Guide to its Photophysical Properties
Sulfo-Cy5 Diacid Potassium Salt: A Comprehensive Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core photophysical properties of sulfo-Cy5 diacid potassium salt, a widely utilized far-red fluorescent dye. Its exceptional brightness, water solubility, and photostability make it a valuable tool in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This document outlines its key spectral characteristics, details the experimental methodologies for their determination, and presents a practical application in cellular imaging.
Core Photophysical Properties
Sulfo-Cy5 is a water-soluble cyanine (B1664457) dye known for its bright fluorescence in the far-red region of the spectrum.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments.[1] Its fluorescence is largely insensitive to pH in the range of 4 to 10.[2]
The quantitative photophysical parameters of sulfo-Cy5 diacid and its derivatives are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.
| Property | Value | Notes |
| Absorption Maximum (λ_abs_) | ~646 - 649 nm | In aqueous buffer (e.g., PBS)[1][3][4] |
| Emission Maximum (λ_em_) | ~661 - 672 nm | In aqueous buffer (e.g., PBS)[1][3][4] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | A high value, indicating strong light absorption[2][4][5] |
| Fluorescence Quantum Yield (Φ_F) | ~0.27 - 0.28 | Relative to a standard in an aqueous environment[3][4][5][6] |
| Stokes Shift | ~15 - 23 nm | The difference between absorption and emission maxima[1] |
| Solubility | High in water, DMF, DMSO | Due to the presence of sulfo groups[4][6] |
Experimental Protocols
Accurate determination of the photophysical properties of sulfo-Cy5 diacid is essential for its effective application. Below are detailed methodologies for key experimental procedures.
UV-Visible Absorption Spectroscopy
This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.
Materials:
-
Sulfo-Cy5 diacid potassium salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of sulfo-Cy5 diacid in PBS. The concentration should be accurately known, typically in the micromolar range.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in PBS.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 500 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with PBS to serve as a blank and record a baseline spectrum.
-
Sample Measurement: Measure the absorbance of each dilution at the absorption maximum (around 646 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of the fluorescence emission spectrum and the calculation of the relative fluorescence quantum yield.
Materials:
-
Sulfo-Cy5 diacid potassium salt solution (from UV-Vis protocol)
-
Fluorescence standard with a known quantum yield in the far-red region (e.g., Nile Blue in methanol, Φ_F_ = 0.27)[3]
-
Fluorescence spectrometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Spectrometer Setup: Turn on the fluorescence spectrometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the absorption maximum of sulfo-Cy5 (e.g., 646 nm). Set the emission scan range from approximately 650 nm to 800 nm.
-
Standard Measurement: Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength similar to the sulfo-Cy5 sample (ideally < 0.1 to avoid inner filter effects). Record the fluorescence emission spectrum of the standard.
-
Sample Measurement: Record the fluorescence emission spectrum of the sulfo-Cy5 diacid solution under the same experimental conditions as the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The relative fluorescence quantum yield (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,std_ × (A_std_ / A_sample_) × (I_sample_ / I_std_) × (η_sample_² / η_std_²) where:
-
Φ_F,std_ is the quantum yield of the standard.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
-
Application Workflow: Cellular Uptake of a Sulfo-Cy5 Labeled Peptide
Sulfo-Cy5 is frequently used to label peptides for tracking their cellular uptake and localization. The following diagram illustrates a typical experimental workflow for such a study.
Caption: Workflow for studying the cellular uptake of a sulfo-Cy5 labeled peptide.
This workflow begins with the covalent labeling of a peptide with an activated form of sulfo-Cy5 (NHS ester), followed by purification and characterization of the conjugate. The labeled peptide is then incubated with cultured cells. After removing any unbound peptide, the cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. For quantitative analysis, the cells can be lysed, and the fluorescence intensity of the lysate measured with a spectrofluorometer.[7] This allows for the determination of the amount of peptide taken up by the cells.
Bioconjugation of Sulfo-Cy5
The carboxylic acid groups of sulfo-Cy5 diacid can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on biomolecules like proteins and peptides. The following diagram illustrates this common bioconjugation reaction.
Caption: Amine-reactive labeling using sulfo-Cy5 NHS ester.
In this two-step process, the carboxylic acid is first activated using a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This amine-reactive intermediate then readily reacts with primary amines on the target biomolecule in a buffered solution (typically at a pH of 7.2-8.5) to form a stable amide bond.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
